NV-5138 (4-(difluoromethyl)-L-leucine) is a novel, synthetic, small molecule that acts as a potent and selective activator of the mechanistic target of rapamycin complex 1 (mTORC1) pathway. [, , , , ] This pathway plays a crucial role in regulating various cellular processes, including cell growth, proliferation, survival, and protein synthesis. [, , ] NV-5138 achieves its selectivity by directly modulating sestrins, a family of proteins that regulate mTORC1 activity in response to diverse stimuli, including amino acid availability. [, , ] Due to its unique mechanism of action and ability to effectively cross the blood-brain barrier, NV-5138 has emerged as a promising candidate for investigating novel therapeutic strategies for conditions such as treatment-resistant depression. [, , ]
The synthesis of NV-5138 involves creating a compound that mimics the structure of leucine while incorporating specific modifications to enhance its binding affinity for Sestrin2. The compound's structure can be described as ((S)-2-amino-5,5-difluoro-4,4-dimethylpentanoic acid). The synthesis process includes:
Technical details regarding the specific reaction conditions and yields are typically proprietary or not fully disclosed in public literature .
The molecular structure of NV-5138 is defined by its chemical formula and a molar mass of approximately 181.183 g/mol. The IUPAC name for NV-5138 is ((S)-2-amino-5,5-difluoro-4,4-dimethylpentanoic acid).
The three-dimensional structure reveals that NV-5138 occupies the leucine-binding pocket in Sestrin2, forming critical interactions that stabilize its binding .
NV-5138 has been shown to undergo specific interactions within biological systems rather than traditional chemical reactions. Its primary action involves binding to Sestrin2, which leads to the activation of mTORC1 signaling pathways.
The mechanism by which NV-5138 operates involves several key processes:
The pharmacokinetics indicate a short half-life of approximately three hours in rat models, suggesting rapid onset but transient effects on mTORC1 signaling .
Relevant data regarding its solubility and stability under various conditions are crucial for formulation development .
NV-5138 is primarily under investigation for its potential use in treating major depressive disorder and treatment-resistant depression. Preclinical studies have demonstrated its ability to produce rapid antidepressant effects comparable to those induced by ketamine but through a unique mechanism involving mTORC1 activation rather than NMDA receptor antagonism.
NV-5138 (chemical name: (2S)-2-amino-5,5-difluoro-4,4-dimethylpentanoic acid; CAS: 2095886-80-7) is a novel small-molecule leucine analog designed to selectively target Sestrin2, a cytoplasmic leucine sensor upstream of the mechanistic target of rapamycin complex 1 (mTORC1) [4] [10]. Sestrin2 constitutively inhibits mTORC1 activation by binding to the GATOR2 complex under leucine-depleted conditions. Leucine binding induces conformational changes in Sestrin2, triggering its dissociation from GATOR2 and relieving mTORC1 inhibition [4] [10]. NV-5138 exploits this endogenous pathway by binding to the same hydrophobic pocket on Sestrin2 as leucine, with higher affinity (Kd = 1.49 µM vs. 1.55 µM for leucine) [10]. X-ray crystallography reveals that NV-5138’s γ-difluoromethyl group forms enhanced van der Waals interactions with residues Leu389, Trp444, and Phe447 in Sestrin2, while conserving hydrogen bonds via its amino and carboxyl groups with Glu451 and Arg390, respectively [4] [10]. This binding disrupts the Sestrin2-GATOR2 interaction, enabling mTORC1 translocation to lysosomal membranes and subsequent phosphorylation of downstream effectors like p70S6K and 4E-BP1 [2] [10].
Key Research Findings:
Major depressive disorder (MDD) involves structural and functional deficits in prefrontal cortex (PFC) and hippocampal synapses, driven by chronic stress-induced suppression of mTORC1 signaling and BDNF release [2] [7] [9]. mTORC1 governs synaptic protein translation, dendritic arborization, and spine formation—processes critical for neuroplasticity [7] [9]. NV-5138 directly reverses these deficits by:
Table 1: NV-5138-Induced Synaptic Protein Changes in Prefrontal Cortex
Synaptic Marker | Change After NV-5138 | Functional Role | Experimental Model |
---|---|---|---|
GluR1 | ↑ 40–50% | AMPA receptor subunit | Chronic stress rat model |
PSD-95 | ↑ 35–45% | Postsynaptic scaffolding protein | Synaptosomal fractions |
SV2A | ↑ 30% | Synaptic vesicle glycoprotein | Immunohistochemistry |
Spine density | ↑ 25% | Dendritic spine structural integrity | Layer V pyramidal neurons |
While leucine is the endogenous ligand for Sestrin2, its pharmacokinetic and dynamic limitations hinder therapeutic utility for CNS disorders:
Table 2: Leucine vs. NV-5138 Biochemical and Pharmacokinetic Properties
Property | Leucine | NV-5138 | Functional Implication |
---|---|---|---|
Sestrin2 Binding (Kd) | 1.55 µM | 1.49 µM | Comparable target affinity |
Brain Penetrance | Low (rapid catabolism/transport) | High (brain/plasma ratio = 0.8 in rats) | Sustained CNS mTORC1 activation [10] |
Metabolic Fate | Incorporated into proteins | Not incorporated (non-proteinogenic) | Prolonged half-life (~3 h) [6] |
mTORC1 Specificity | Activates peripheral & CNS mTORC1 | Transient peripheral, sustained CNS activation | Avoids systemic overactivation [10] |
Key Differentiators:
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0